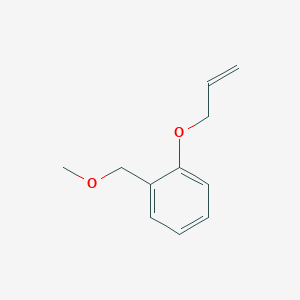

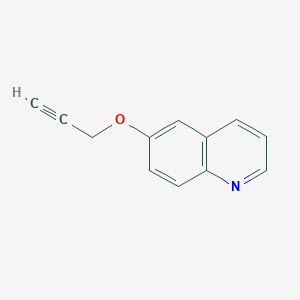

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)-

Overview

Description

Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is a derivative of the aromatic hydrocarbon benzene. It is a colorless, volatile liquid with a sweet, aromatic odor. Benzene derivatives are important intermediates in organic synthesis and their properties can be used to modify the properties of other compounds. Benzene, 1-(methoxymethyl)-2-(2-propenyloxy)- is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and perfumes.

Scientific Research Applications

1. Synthesis and Conformational Properties

Benzene derivatives like 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene are used in the synthesis of regioisomeric pillar[5]arenes. These compounds demonstrate stereoselective arrangements and encapsulate guest molecules, providing insight into molecular structures and interactions (Kou et al., 2010).

2. Novel Polymer Synthesis

Compounds like 1,4-bis[(3-ethyl-3-oxetanyl)methoxymethyl]benzene are key in producing high molecular weight polymers with pendant hydroxyl groups. Such polymers find applications in various fields, including material science (Nishikubo et al., 1999).

3. Radiation-Induced Chemical Reactions

Heptamethyl-2-phenyltrisilane, a benzene derivative, undergoes interesting chemical transformations when irradiated with γ-rays, leading to the production of methoxymethyl(phenyl)silane and other compounds. This study provides a deeper understanding of radiation-induced chemical processes (Nakao et al., 1991).

4. Total Synthesis of Biologically Active Compounds

Synthesizing natural products like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from methoxymethyl-substituted aryl methyl ethers expands the possibilities in pharmaceutical and biological research (Akbaba et al., 2010).

5. Studies in Chemical Kinetics

Research on 2-(methoxymethyl)benzene-1,4-diamine offers insights into the kinetics of oxidation and coupling reactions, crucial for understanding reaction mechanisms in organic chemistry (Bailey et al., 2017).

6. Electrochemical Applications in Fuel Improvement

Methoxymethyl benzene, synthesized from toluene and methanol, shows potential in improving fuel combustion, highlighting its application in energy and fuels (Ma et al., 2007).

7. Light-Emitting Electrochemical Cells

The use of 1-methyoxy-4-(2-ethylhexyoxy)benzene in polymer light-emitting electrochemical cells demonstrates the potential of benzene derivatives in advanced electronic applications (Yang et al., 2001).

8. Sigma-Pi Hyperconjugation Studies

Research on 1-methoxy-4-[(phenylselanyl)methyl]benzene provides insights into σ(C-Se)-π hyperconjugation effects, which are significant for understanding molecular interactions and reactivity (White & Blanc, 2014).

9. Building Blocks for Molecular Electronics

Benzene derivatives like 1-bromo-4-(methoxymethyl)benzene serve as precursors for the synthesis of molecular wires, crucial in the field of molecular electronics (Stuhr-Hansen et al., 2005).

10. Direct Oxidation in Electrochemical Systems

The synthesis of methoxymethyl benzene through the oxidation of toluene, explored in electrochemical systems, shows the efficiency and selectivity of this process in chemical engineering (Chen et al., 2008).

11. Cationic Polymerizations

1,4-Bis(1-methoxy-1-methylethyl)benzene, a novel inifer, is used for cationic polymerizations, revealing new pathways in macromolecular chemistry (Dittmer et al., 1992).

12. Gold(I)-Catalyzed Hydroalkoxylation

The hydroalkoxylation of allenes with alcohols catalyzed by gold(I) complexes, using substrates like 1-phenyl-1,2-butadiene, illustrates advanced catalytic methods in organic synthesis (Zhang & Widenhoefer, 2008).

properties

IUPAC Name |

1-(methoxymethyl)-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9-12-2/h3-7H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFZFBCCQWMQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30763358 | |

| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110731-13-0 | |

| Record name | 1-(Methoxymethyl)-2-[(prop-2-en-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30763358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)

![3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide](/img/structure/B1401449.png)

![{2-[Dimethyl(4-phenoxyphenyl)silyl]phenyl}methanol](/img/structure/B1401454.png)

![3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1401459.png)

![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione](/img/structure/B1401460.png)

![2-(4-((Trimethylsilyl)ethynyl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1401461.png)

![Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate](/img/structure/B1401467.png)